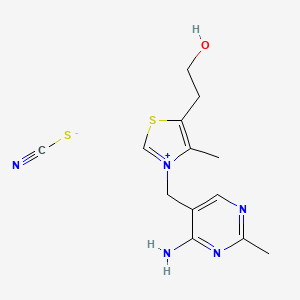
Thiamine thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine thiocyanate is a useful research compound. Its molecular formula is C14H17ClN6OS3 and its molecular weight is 416.97238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
1.1 Treatment of Neurological Disorders
Thiamine thiocyanate has been investigated for its role in treating neurological disorders, particularly in conditions like Alzheimer's disease and autism. Research indicates that thiamine can enhance cognitive function in Alzheimer’s patients by improving glucose metabolism in the brain . A pilot study highlighted that thiamine derivatives, including this compound, might aid in reducing symptoms associated with autism by promoting detoxification processes that alleviate cyanide accumulation in the body .
Table 1: Summary of this compound's Role in Neurological Disorders
1.2 Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that can benefit conditions like rheumatoid arthritis. Studies have shown that thiamine can modulate immune responses by reducing pro-inflammatory cytokines and oxidative stress, which are crucial in managing inflammatory diseases .
Table 2: Anti-inflammatory Effects of this compound
| Condition | Effect of this compound | Study Reference |
|---|---|---|
| Rheumatoid Arthritis | Reduces joint inflammation; lowers TNF-α and IL-1β levels | PMC10682628 |
| General Inflammation | Increases glutathione; protects immune cells from damage | PMC10409787 |
Nutritional Applications
2.1 Gut Microbiome Influence
This compound plays a role in influencing gut microbial communities. Recent studies indicate that dietary thiamine intake can affect the composition and health of gut bacteria, which is essential for overall metabolic health . This relationship highlights the importance of thiamine derivatives in nutrition and gut health.
Table 3: Influence of Thiamine on Gut Microbial Communities
| Nutrient Source | Impact on Gut Microbiome | Study Reference |
|---|---|---|
| Thiamine | Alters microbial diversity; enhances beneficial bacteria | PMC9147846 |
Biotechnological Applications
3.1 Bioreactor Studies
This compound has been utilized in biotechnological applications, particularly in enhancing the production of thiamine by microbial communities. Research involving metagenomic analyses has identified key organisms capable of producing thiamine, showcasing the potential for biotechnological exploitation of these pathways .
Table 4: Biotechnological Applications of this compound
| Application | Description | Study Reference |
|---|---|---|
| Microbial Production | Enhances thiamine production via engineered strains | PMC10409787 |
| Metagenomic Analysis | Identifies thiamine-producing organisms | PMC10682628 |
Eigenschaften
CAS-Nummer |
14940-85-3 |
|---|---|
Molekularformel |
C14H17ClN6OS3 |
Molekulargewicht |
416.97238 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















